Plantagoside

説明

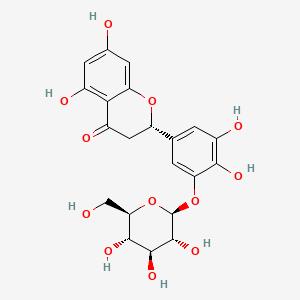

Plantagoside is a flavanone glucoside isolated from the seeds of Plantago asiatica . It is a specific and non-competitive alpha-mannosidase inhibitor with an IC50 of 5 μM .

Synthesis Analysis

Plantagoside and its aglycone (5,7,3′,4′,5′-pentahydroxyflavanone), isolated from a 50% ethanol extract of Plantago major seeds (Plantaginaceae), were established to be potent inhibitors of the Maillard reaction . These compounds also inhibited the formation of advanced glycation end products in proteins in physiological conditions and inhibited protein cross-linking glycation .

Molecular Structure Analysis

Plantagoside has a molecular weight of 466.39 . It was found that plantagoside and its two isomers were investigated for the first time by IM-MS . Plantagoside compounds 32, 33, and 34 are flavonoids .

Chemical Reactions Analysis

The initial chemical modification step is the reaction between the free amino group of proteins and carbonyl group of glucose, which leads to the formation of fructosamines via Schiff bases, followed by the Amadori rearrangement .

Physical And Chemical Properties Analysis

Plantagoside has a molecular weight of 466.39 . It is a solid white to off-white substance .

科学的研究の応用

Protein Glycation Inhibition

- Scientific Field: Biochemistry and Diabetic Research .

- Summary of Application: Plantagoside and its aglycone, isolated from a 50% ethanol extract of Plantago major seeds, have been found to be potent inhibitors of the Maillard reaction . This reaction leads to the formation of advanced glycation end products (AGEs) in proteins, which are associated with diabetic complications .

- Methods of Application: The compounds were isolated from a 50% ethanol extract of Plantago major seeds . The inhibitory activities of these compounds were tested in physiological conditions using collagen as a substrate .

- Results: These compounds inhibited the formation of AGEs in proteins and protein cross-linking glycation . This indicates that Plantago major seeds have potential therapeutic applications in the prevention of diabetic complications .

Structural Characterization in Plantago asiatica L.

- Scientific Field: Analytical Chemistry .

- Summary of Application: Plantagoside is one of the compounds found in Plantago asiatica L., a medicinal and edible plant . A comprehensive characterization of its components is challenging due to its rich chemical compound content .

- Methods of Application: An integrated strategy was used to separate and identify the structures of compounds from Plantago asiatica L. This strategy included AB-8 macroporous resin column chromatography, ultra-high performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF MS), and ultra-high performance liquid chromatography-mass spectrometry with ion-mobility spectrometry (UHPLC-IM-MS) .

- Results: The extracts of Plantago asiatica L. were separated into three parts by AB-8 macroporous resin and further separated and identified by UHPLC-Q-TOF MS and UHPLC-IM-MS . This method allowed for the identification of isomers and coeluting compounds .

Anti-Inflammatory Activity

- Scientific Field: Pharmacology and Therapeutics .

- Summary of Application: Plantagoside has been found to exhibit significant anti-inflammatory activity . It is a part of a novel active gel formulation, combining Achillea millefolium and Taxodium distichum essential oils with extracts of Aesculus hippocastanum seeds and Plantago lanceolata leaves .

- Methods of Application: The anti-inflammatory potential of the gel was evaluated by the plethysmometric method on Wistar rats, expressed as the inhibition of the inflammatory oedema . The antinociceptive response was determined on NMRI mice, according to the tail-flick latency method .

- Results: The tested gel’s efficacy was similar to the 5% diclofenac standard, with the anti-inflammatory effect being observed sooner than for diclofenac . The gel also produced a significant prolongation of tail-flick latencies at both 60 and 120 min, comparable to diclofenac .

Antioxidant Activity

- Scientific Field: Biochemistry .

- Summary of Application: Plantagoside has been reported to exhibit antioxidant activity . The application of diverse antioxidants is associated with several shared direct effects on native antioxidant chemical and enzyme systems, improved photosynthetic capacity or flexibility, modified phytohormone signaling, and metabolism of the applied antioxidant .

- Methods of Application: The antioxidant properties of plants and plant-derived compounds require appropriate methods, which address the mechanism of antioxidant activity and focus on the kinetics of the reactions including the antioxidants .

- Results: The antioxidant activity of Plantagoside contributes to its potential therapeutic applications in various fields, including medicine, food, animal husbandry, agriculture, and aquaculture .

Antiviral Activity

- Scientific Field: Virology .

- Summary of Application: Plantagoside has been identified as a potential antiviral compound against Monkeypox Virus Profilin-like Protein A42R . Monkeypox virus infections have significantly increased in recent years, and understanding the transmission mechanism, risk factors, and consequences of infection are still limited .

- Methods of Application: An in silico structure-based approach was used to identify potential hit compounds against A42R of Monkeypox Virus . 65 Plantago lanceolata compounds were computationally screened against A42R of Monkeypox Virus .

- Results: Virtual screening identified Plantagoside as one of the top five hits with binding energy <−9.0 kcal/mol . Interaction analysis of re-docked poses confirmed the binding of Plantagoside to the A42R protein . The compounds can be considered for further optimization and in vitro experimental validation for anti-monkeypox drug development .

Antibacterial Activity

- Scientific Field: Microbiology .

- Summary of Application: Plantagoside is part of the rich chemical compound content of Plantago asiatica L., a medicinal and edible plant . It has potential antibacterial properties .

- Methods of Application: An integrated strategy was used to separate and identify the structures of compounds from Plantago asiatica L. This strategy included AB-8 macroporous resin column chromatography, ultra-high performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF MS), and ultra-high performance liquid chromatography-mass spectrometry with ion-mobility spectrometry (UHPLC-IM-MS) .

- Results: The extracts of Plantago asiatica L. were separated into three parts by AB-8 macroporous resin and further separated and identified by UHPLC-Q-TOF MS and UHPLC-IM-MS . This method allowed for the identification of isomers and coeluting compounds .

Safety And Hazards

特性

IUPAC Name |

(2S)-2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-6-15-18(28)19(29)20(30)21(33-15)32-14-2-7(1-11(26)17(14)27)12-5-10(25)16-9(24)3-8(23)4-13(16)31-12/h1-4,12,15,18-24,26-30H,5-6H2/t12-,15+,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFFBROYEDWRGB-NHXQFOETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229256 | |

| Record name | Plantagoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Plantagoside | |

CAS RN |

78708-33-5 | |

| Record name | (2S)-2-[3-(β-D-Glucopyranosyloxy)-4,5-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78708-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plantagoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078708335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plantagoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLANTAGOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR4TR9587N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

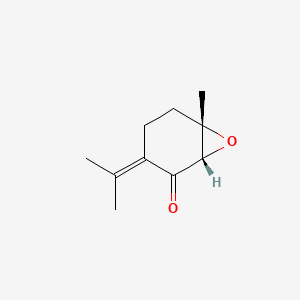

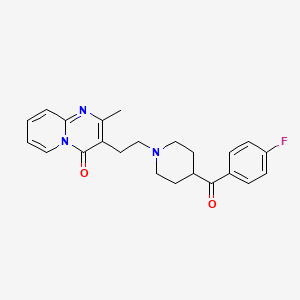

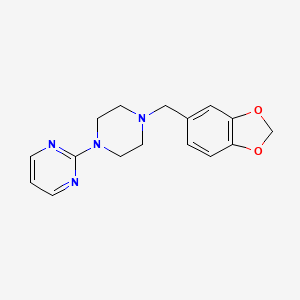

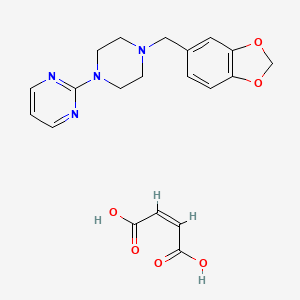

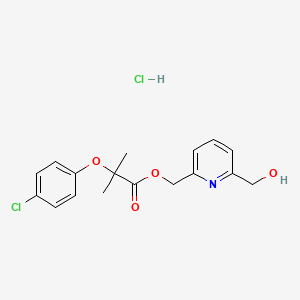

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。